molecular formula C11H16N2 B15302830 (Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine

(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine

Cat. No.: B15302830
M. Wt: 176.26 g/mol
InChI Key: NIIIEYYKBSWLPK-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C12H16N2 It is characterized by the presence of a cyclopropylmethyl group and a 4-methylpyridin-3-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methylpyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated products.

Scientific Research Applications

(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine
  • (Cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl]amine

Uniqueness

(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-cyclopropyl-N-[(4-methylpyridin-3-yl)methyl]methanamine

InChI

InChI=1S/C11H16N2/c1-9-4-5-12-7-11(9)8-13-6-10-2-3-10/h4-5,7,10,13H,2-3,6,8H2,1H3

InChI Key

NIIIEYYKBSWLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CNCC2CC2

Origin of Product

United States

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